4-(4-Fluorophenyl)piperidine-4-carboxylic acid

Description

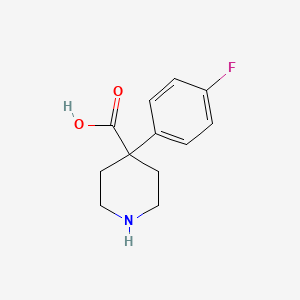

4-(4-Fluorophenyl)piperidine-4-carboxylic acid is a derivative of piperidine (B6355638), a six-membered heterocyclic amine. Its structure is characterized by a piperidine ring with a carboxylic acid group and a 4-fluorophenyl group both attached to the same carbon atom at the 4-position. This specific arrangement of functional groups provides a versatile scaffold for chemical modification and has positioned the compound as a subject of interest in various research endeavors.

| Property | Value |

|---|---|

| Molecular Formula | C12H14FNO2 |

| Molecular Weight | 223.24 g/mol |

| CAS Number | 84375-13-3 |

| Appearance | White to off-white powder |

| Solubility | Slightly soluble in water, soluble in organic solvents like methanol (B129727) and DMSO |

Heterocyclic chemistry is a vast and crucial area of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly significant as they form the core structure of a multitude of natural products and synthetic compounds with biological activity. The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in approved pharmaceuticals. nih.gov

The introduction of a fluorine atom onto the phenyl ring of this compound is a key feature. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govacs.org The carbon-fluorine bond is strong and the fluorine atom is small, causing minimal steric hindrance while significantly altering electronic properties. nih.gov The synthesis of fluorinated piperidines can be challenging, but methods such as the hydrogenation of fluorinated pyridines have been developed to access these valuable building blocks. nih.govacs.org

The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a wide range of therapeutic agents. nbinno.comresearchgate.net The carboxylic acid group provides a handle for further chemical modifications, allowing for the attachment of various functional groups through amide bond formation or other coupling reactions. This enables the systematic exploration of the structure-activity relationship (SAR) of a compound series.

Derivatives of piperidine-4-carboxylic acid have been investigated for a variety of therapeutic targets. For instance, they have been used to develop monoamine neurotransmitter re-uptake inhibitors, which are important in the treatment of central nervous system disorders. google.com Additionally, this scaffold has been employed in the design of carbonic anhydrase inhibitors, which have applications in treating conditions like glaucoma and certain types of cancer. nih.gov The stability and well-defined stereochemistry of the piperidine ring make it an attractive component for creating structurally complex and biologically active molecules. chemimpex.com

Research involving this compound and its analogs generally focuses on leveraging its structural features for the development of novel bioactive compounds. The presence of the 4-fluorophenyl group is of particular interest, as this moiety is found in several successful drugs, including the antidepressant paroxetine. google.com

Current research trajectories for analogs of this compound include:

Synthesis of Novel Analgesics: The 4-arylpiperidine framework is a classic scaffold for opioid receptor modulators. Research continues to explore modifications of this core to develop new analgesics with improved efficacy and side-effect profiles. google.com

Development of CNS Agents: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them suitable candidates for targeting central nervous system disorders. The 4-(4-fluorophenyl)piperidine (B1272349) moiety is explored for its potential to interact with various receptors and transporters in the brain. chemimpex.com

Exploration as Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element in the active site of enzymes. Researchers are exploring derivatives of this compound as inhibitors for a range of enzymes implicated in disease. nih.gov

Catalysis and Materials Science: Beyond medicinal chemistry, piperidine-4-carboxylic acid has been functionalized onto nanoparticles to create novel catalysts for organic reactions, demonstrating the broader applicability of this chemical scaffold. researchgate.net

| Analog Class | Research Area | Therapeutic Target/Application | Reference |

|---|---|---|---|

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Enzyme Inhibition | Carbonic Anhydrase (hCA) | nih.gov |

| Piperidine-4-carboxylic acid phenyl-alkyl-amides | Neuroscience | Monoamine Neurotransmitter Re-uptake | google.com |

| 4-Aryl-4-acyl piperidines | Analgesia | Opioid Receptors | google.com |

| Functionalized Fe3O4 Nanoparticles | Catalysis | Knoevenagel Reaction | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHFMHREPUBQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678261 | |

| Record name | 4-(4-Fluorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752982-57-3 | |

| Record name | 4-(4-Fluorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Fluorophenyl Piperidine 4 Carboxylic Acid

Historical Development of Synthetic Routes for Piperidine-4-carboxylic Acid Derivatives

The synthesis of the piperidine (B6355638) ring, a foundational heterocyclic motif in drug discovery, has evolved significantly over the decades. nih.gov Early approaches to piperidine-4-carboxylic acid derivatives often relied on classical cyclization strategies. One of the most traditional methods for constructing carbocyclic and heterocyclic rings, including piperidones (which are common precursors to piperidines), is the Dieckmann condensation. This intramolecular Claisen condensation of a diester was a cornerstone of early synthetic efforts. However, these classical routes often suffered from harsh reaction conditions, limited substrate scope, and low yields.

Another foundational method involves the multi-step synthesis starting from pyridine derivatives, which are catalytically hydrogenated to form the saturated piperidine ring. Subsequent functionalization at the 4-position would then be carried out to introduce the carboxylic acid group. A significant advancement came with the development of methods that build the 4,4-disubstituted core more directly. The Strecker synthesis, involving the reaction of a ketone (a 4-piperidone), an amine, and a cyanide source, became a vital tool for producing α-aminonitriles, which could then be hydrolyzed to the corresponding amino acids. mdpi.com This approach was particularly important for the synthesis of 4-amino-4-carboxypiperidine derivatives, a closely related structural class. These historical methods, while foundational, have often been superseded by more efficient and versatile contemporary strategies.

Contemporary Strategies for the Preparation of 4-(4-Fluorophenyl)piperidine-4-carboxylic acid

Modern synthetic chemistry offers a diverse toolkit for the efficient construction of complex molecules like this compound. Many current strategies are directed toward the synthesis of its precursors, such as those used for the selective serotonin reuptake inhibitor (SSRI) paroxetine, which shares the core 4-(4-fluorophenyl)piperidine (B1272349) structure. pharm.or.jpnih.gov

A common contemporary approach begins with a suitably protected 4-piperidone. The crucial carbon-carbon bond formation to attach the 4-fluorophenyl group can be achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Negishi couplings, are frequently employed to couple an organoboron or organozinc reagent derived from 4-fluorobenzene with a piperidine-based electrophile. researchgate.net Another powerful method involves the direct arylation of a piperidine scaffold. For instance, a cobalt-catalyzed cross-coupling has been used to introduce a p-fluorophenyl ring in the penultimate step of a paroxetine synthesis, demonstrating a diastereoconvergent process. nih.gov

The table below summarizes a representative modern synthetic sequence starting from a commercially available piperidone.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Strecker Reaction | N-Benzyl-4-piperidone, Aniline, KCN/HCN | α-Anilinonitrile | Forms the C4-aryl and C4-nitrile bonds. researchgate.net |

| 2 | Nitrile Hydrolysis | Conc. H₂SO₄ or strong base (KOH) | Carboxamide or Carboxylic Acid | Converts the nitrile to the carboxylic acid functional group. mdpi.com |

| 3 | N-Debenzylation | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Secondary Piperidine | Removes the protecting group from the piperidine nitrogen. researchgate.net |

| 4 | N-Protection (Optional) | Boc₂O or Fmoc-Cl | N-Boc or N-Fmoc protected final product | Provides a stable, versatile building block for further synthesis (e.g., peptide synthesis). chemimpex.comnbinno.com |

Achieving stereochemical control is paramount in modern drug synthesis. For molecules related to this compound, such as paroxetine, which has two stereocenters, enantioselective strategies are critical. An asymmetric hydrogenation using a chiral ruthenium catalyst has been employed to set the stereochemistry of a key β-amino alcohol intermediate, which then undergoes an intramolecular SN2 reaction to form the chiral 4-arylpiperidine scaffold. thieme-connect.com

Rhodium-catalyzed asymmetric reductive Heck reactions represent another cutting-edge approach. This method can couple arylboronic acids with activated pyridine derivatives (dihydropyridines) to generate 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. tmc.edu Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, has also been successfully applied to separate enantiomers of 2-aryl-4-methylenepiperidines, which are versatile synthetic intermediates. whiterose.ac.uk These methods provide access to enantiomerically enriched piperidine fragments that are crucial for building chiral drug molecules.

To improve synthetic efficiency, multicomponent reactions (MCRs) and cascade reactions have gained prominence. These strategies allow for the construction of complex molecular scaffolds in a single pot by combining three or more reactants (MCRs) or by triggering a sequence of intramolecular reactions (cascades). nih.gov

The Strecker reaction is a classic example of a three-component reaction that can be applied to the synthesis of 4-amino-4-carboxypiperidine derivatives. mdpi.com More advanced MCRs have been developed for the diastereoselective synthesis of highly functionalized piperidones. researchgate.net For example, a four-component reaction involving an aromatic aldehyde, a Michael acceptor, a pyridinium ylide, and ammonium acetate can generate complex piperidin-2-ones with three stereogenic centers. researchgate.net Similarly, one-pot syntheses of highly functionalized piperidines have been achieved from β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate. acs.org These methods rapidly build molecular complexity and are highly valued for creating diverse libraries of compounds for drug discovery.

Modern synthetic chemistry increasingly emphasizes sustainability. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In piperidine synthesis, this has led to the development of cleaner methodologies. An efficient green chemistry approach for synthesizing N-substituted piperidones, key precursors, has been developed that avoids the classical Dieckmann approach, offering significant advantages. nih.govresearchgate.net

The choice of solvent is a key aspect of green chemistry. Efforts have been made to replace hazardous solvents with more environmentally benign alternatives. unibo.it Furthermore, catalytic processes are inherently greener than stoichiometric reactions as they reduce waste. The development of novel catalysts, such as a surface single-atom alloy Ru₁CoNP catalyst that enables the synthesis of piperidine from biomass-derived furfural, showcases a significant step towards sustainable production of N-heterocycles. nih.gov

Precursors and Key Intermediates in the Synthesis of this compound

Common Precursors:

4-Fluorobenzaldehyde: A frequent starting material for introducing the 4-fluorophenyl moiety. pharm.or.jp

N-protected 4-piperidones (e.g., N-Boc-4-piperidone, N-Benzyl-4-piperidone): The foundational ketone for building the 4,4-disubstituted center. researchgate.netnbinno.com

Methyl p-fluorocinnamate: Used in routes that involve Michael additions to construct the piperidine ring. pharm.or.jp

4-Phenylpyridine: Can be functionalized and reduced to the desired piperidine. google.com

Aniline and Cyanide Sources (e.g., KCN, TMSCN): Essential reagents for Strecker-type syntheses. mdpi.com

Key Intermediates:

α-Aminonitriles (e.g., 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile): The direct product of the Strecker reaction, which is a precursor to the carboxylic acid. researchgate.net

Dihydropyridines: Formed from the reaction of acyl pyridinium ions with Grignard reagents; these can be converted to the desired N-protected piperidine. researchgate.net

N-Boc-4-Amino-piperidine-4-carboxylic acid: A highly valuable and versatile intermediate where the Boc group protects the amine, allowing for controlled reactions at other sites. nbinno.com

(3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine: A key chiral intermediate in the synthesis of paroxetine, highlighting the importance of related functionalized piperidines. pharm.or.jpderpharmachemica.com

The UNODC has placed several precursors for fentanyl, which shares the 4-anilinopiperidine core, under international control, including tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), underscoring the importance of these intermediates. unodc.orgfederalregister.gov

Optimization of Reaction Conditions and Yield for Scalable Research Synthesis

Transitioning a synthetic route from a laboratory-scale experiment to a scalable process for producing larger quantities requires careful optimization of reaction conditions. This involves systematically varying parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. rsc.orgnih.gov

For the synthesis of 4-arylpiperidine derivatives, key optimization points include:

Catalyst Selection and Loading: In cross-coupling reactions, the choice of palladium or cobalt catalyst and the associated ligand is critical. Optimizing the catalyst loading can significantly reduce costs without compromising yield. nih.gov

Solvent and Temperature: The solvent can dramatically influence reaction rates and selectivity. In an optimized Strecker-type condensation, various solvents were tested, with acetic acid proving optimal. The reaction temperature was also found to be a critical parameter for maximizing yield. researchgate.net

Molar Ratio of Reactants: Adjusting the stoichiometry of reagents, such as the amount of cyanide source in a Strecker reaction or the base in a cyclization, is essential for driving the reaction to completion and minimizing side products. researchgate.net

Work-up and Purification: Developing a streamlined purification process, such as crystallization over chromatography, is vital for scalability.

Modern approaches like automated continuous flow platforms combined with Bayesian self-optimization algorithms allow for the rapid and simultaneous optimization of multiple reaction variables, accelerating the development of robust and scalable telescoped reactions. whiterose.ac.uk

The following table shows an example of optimized conditions for a key synthetic step.

| Parameter | Condition | Rationale/Outcome |

|---|---|---|

| Solvent | Glacial Acetic Acid | Provided the highest yield compared to various alcohols, acetonitrile (B52724), and CH₂Cl₂. |

| Temperature | 60-70 °C | Increased yield compared to reactions run at 0-20 °C. |

| Reactant Ratio | Slight excess of aniline and HCN | Ensured complete conversion of the starting piperidone. |

| Yield | ~90% | Significant improvement over non-optimized procedures. |

Chemical Transformations and Derivatization of 4 4 Fluorophenyl Piperidine 4 Carboxylic Acid

Functional Group Modifications at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent.

Another effective method involves the use of coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under mild conditions. This method is particularly useful for reactions with sensitive substrates. While specific examples for the title compound are not extensively detailed, the synthesis of related structures, such as ethyl trans(±)-l-methyl-2-oxo-4-(p-fluorophenyl)-3-piperidine-carboxylate, demonstrates the applicability of these esterification strategies within this class of compounds.

Amidation: The formation of amides from the carboxylic acid moiety is a crucial transformation, often leading to compounds with significant biological activity. Direct amidation can be achieved by reacting the carboxylic acid with an amine using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly effective for this purpose. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

For example, the synthesis of piperidine-4-carboxamide derivatives has been reported through amino-de-alkoxylation reactions, indicating the feasibility of forming the amide bond at the C4 position. The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for certain analgesics, further illustrates the successful application of acylation and subsequent transformations on similar piperidine (B6355638) scaffolds.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl ester |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Alkyl ester |

| Peptide Coupling | Amine, Coupling Agent (e.g., EDC, DCC), Additive (e.g., HOBt) | Amide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Alternatively, the carboxylic acid can first be converted to its corresponding ester, which can then be reduced to the alcohol under milder conditions, for instance, with sodium borohydride (B1222165) in some cases, or more reliably with LiAlH₄. The resulting hydroxymethyl group at the C4 position, as seen in the related compound (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, provides another point for further functionalization. nih.gov

Modifications of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of reactions, most notably N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be accomplished by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is necessary to neutralize the hydrohalic acid formed during the reaction. Reductive amination is another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: Acyl groups can be introduced onto the piperidine nitrogen using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. A widely used transformation in medicinal chemistry is the introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction yields N-Boc-4-(4-fluorophenyl)piperidine-4-carboxylic acid, a key intermediate that allows for selective modifications at other positions of the molecule. Similarly, reaction with other acyl chlorides, like propionyl chloride, can be used to introduce different acyl moieties.

Table 2: Common N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl derivative |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl derivative |

| N-Acylation (Boc protection) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N) | N-Boc derivative |

| N-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | N-Acyl derivative |

Formation of Cyclic Derivatives Involving the Nitrogen

The piperidine nitrogen, in conjunction with another functional group on a substituent, can participate in intramolecular cyclization reactions to form fused or spirocyclic ring systems. For this to occur with derivatives of 4-(4-fluorophenyl)piperidine-4-carboxylic acid, the molecule would first need to be functionalized with a suitable reactive group. For example, if the carboxylic acid is converted to a 2-haloethyl ester, an intramolecular N-alkylation could potentially lead to the formation of a bicyclic lactam. Similarly, derivatization of the nitrogen with a side chain containing an electrophilic center could lead to cyclization onto the C3 or C5 position of the piperidine ring, although this is less common. While specific examples originating from the title compound are scarce, the principle of intramolecular cyclization is a well-established strategy in heterocyclic chemistry for creating complex molecular architectures. researchgate.netnih.govbeilstein-journals.org

Aromatic Ring Substitutions and Functionalization

The 4-fluorophenyl group is generally stable to many reaction conditions, but it can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. Since the para position is already occupied by the piperidine ring, incoming electrophiles would be directed to the ortho positions (C3' and C5'). The piperidine ring itself, particularly when protonated under acidic conditions or quaternized, acts as a deactivating group, making electrophilic substitution on the phenyl ring more difficult.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts reactions. The success of these reactions would depend on the specific conditions and the electronic nature of the piperidine substituent (i.e., whether the nitrogen is a free amine, an amide, or protonated). For instance, N-acylation would make the piperidine substituent less deactivating compared to a protonated amine, potentially allowing for substitution on the aromatic ring under carefully controlled conditions. However, forcing conditions might be required, and the potential for side reactions would be high.

Stereochemical Control in Derivatization Processes

Achieving stereochemical control during the derivatization of this compound and its analogues is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. Kinetic resolution is a key strategy for separating racemic mixtures of piperidine derivatives, allowing for the isolation of enantiomerically enriched compounds.

One notable method involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system comprising n-BuLi and (-)-sparteine. This system selectively deprotonates one enantiomer, which can then be trapped with an electrophile to yield enantioenriched 2,2-disubstituted products, leaving the unreacted starting material also in an enantioenriched form. whiterose.ac.uk While this example does not involve the precise target molecule, the principle is applicable to derivatives of this compound where a prochiral center can be established.

Enzymatic resolutions offer a powerful and highly selective alternative for achieving stereochemical control. For instance, the enzymatic resolution of a closely related compound, trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, has been successfully demonstrated. nih.gov This process utilizes lipases to catalyze the enantioselective acylation of the hydroxymethyl group. Notably, different lipases can exhibit opposite stereochemical preferences, providing access to both enantiomers in high optical purity. The (3S,4R) isomer obtained through this method is a key intermediate in the synthesis of (-)-Paroxetine. nih.gov

The table below summarizes the key aspects of these stereochemical control strategies.

| Method | Substrate Type | Reagents/Catalyst | Key Feature | Outcome |

| Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi, (-)-sparteine | Selective deprotonation of one enantiomer | Enantioenriched 2,2-disubstituted piperidines and recovered starting material |

| Enzymatic Resolution | trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines | Candida antarctica lipases | Enantioselective acylation | Both enantiomers in high optical purity |

These examples underscore the importance of selecting the appropriate chiral auxiliary or catalyst to effectively control the stereochemical outcome of derivatization reactions involving the 4-(4-fluorophenyl)piperidine (B1272349) scaffold.

Applications of 4 4 Fluorophenyl Piperidine 4 Carboxylic Acid in Preclinical Research and Design

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry

The chemical structure of 4-(4-Fluorophenyl)piperidine-4-carboxylic acid provides a robust scaffold that can be readily modified to generate diverse libraries of compounds. This versatility has established it as a valuable intermediate in the synthesis of complex molecules with desired pharmacological properties.

Building Block for Complex Heterocyclic Systems

The piperidine (B6355638) and carboxylic acid functionalities of this compound serve as reactive handles for the construction of more complex heterocyclic systems. For instance, the carboxylic acid can be converted into amides, esters, or other functional groups, while the piperidine nitrogen can undergo various reactions such as alkylation and acylation. These transformations allow for the introduction of diverse substituents and the formation of fused or spirocyclic ring systems. The synthesis of potent matrix metalloproteinase-13 (MMP-13) inhibitors, such as 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, has been achieved through the structural modification of related heterocyclic precursors. nih.gov

Precursor for Bioactive Scaffolds and Ligand Design

The this compound framework is a common feature in a variety of bioactive molecules. It serves as a precursor for the design of ligands that can interact with specific biological targets, including receptors, enzymes, and ion channels. chemimpex.com The presence of the fluorophenyl group can enhance metabolic stability and binding affinity due to the unique properties of the fluorine atom. Researchers have utilized this scaffold to develop potent and selective inhibitors of various enzymes and to design ligands for G-protein coupled receptors (GPCRs). chemimpex.com For example, derivatives have been explored as novel atypical dopamine (B1211576) transporter (DAT) inhibitors for potential therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. collaborativedrug.com For derivatives of this compound, SAR studies are crucial for optimizing their pharmacological profiles.

In Vitro Pharmacological Profiling Strategies for Derivatives

The initial assessment of the biological activity of newly synthesized derivatives is typically performed using in vitro assays. europeanpharmaceuticalreview.com These assays can measure the binding affinity of the compounds to their target, their ability to inhibit or activate an enzyme, or their functional effect on a cellular pathway. For example, in the development of melanocortin-4 receptor (MC4R) ligands, a series of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanemethylamines were synthesized and evaluated for their binding affinity and functional activity at the receptor. nih.gov This systematic approach allows for the identification of key structural features responsible for the desired biological effect.

Below is an example of data that might be generated from in vitro profiling of a series of hypothetical derivatives of this compound targeting a specific receptor.

| Compound | R1 Group | R2 Group | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| 1 | H | H | 150 | 320 |

| 2 | CH3 | H | 75 | 150 |

| 3 | H | Cl | 50 | 95 |

| 4 | CH3 | Cl | 10 | 25 |

Correlation of Structural Modifications with Biological Target Interactions

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish clear SAR trends. nih.gov For instance, modifying the substituents on the phenyl ring, altering the nature of the group attached to the carboxylic acid, or introducing substituents on the piperidine ring can have a significant impact on target binding and efficacy. These studies have shown that even small structural changes, such as the position of a nitrogen atom in a heterocyclic ring, can have a profound effect on inhibitory activity. nih.gov This information is invaluable for the rational design of more potent and selective drug candidates.

Computational Chemistry and Molecular Modeling of this compound and its Ligands

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govsiftdesk.org These techniques provide a theoretical framework for understanding the interactions between a ligand and its biological target at the molecular level.

For this compound and its derivatives, computational approaches are used to predict their binding modes, estimate their binding affinities, and explain observed SAR trends. nih.gov Techniques such as molecular docking can be used to visualize how a ligand fits into the active site of a protein, allowing researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic properties and reactivity of these molecules, further aiding in the design of improved analogs. frontiersin.orgnih.gov For example, computational studies have been used to analyze the molecular architecture and vibrational spectra of related triazole carboxylic acid derivatives to understand their structural properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The piperidine ring typically adopts a chair conformation, with the substituents (the 4-fluorophenyl and carboxylic acid groups) occupying either axial or equatorial positions. The relative stability of these conformers is a key area of investigation. Computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable, low-energy conformations. researchgate.net For similar piperidine-containing molecules, potential energy surface scans are performed to identify the global and local energy minima corresponding to different conformers. indexcopernicus.com

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound in a simulated physiological environment, such as in aqueous solution. nih.gov These simulations can reveal how the molecule's conformation fluctuates over time and how it interacts with solvent molecules. researchgate.net By integrating Newton's equations of motion, MD simulations can predict the ligand's binding status in a physiological environment, offering a more realistic representation than static models. nih.gov This information is invaluable for understanding its pharmacokinetic properties and for refining its structure to improve target engagement.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. For this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. nih.gov The process involves placing the 3D structure of the compound into the binding site of a protein and scoring the different poses based on their predicted binding affinity. cmjpublishers.com

Docking simulations can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand and the protein's active site residues. nih.govscienceopen.com The 4-fluorophenyl group can participate in hydrophobic interactions, while the carboxylic acid can form hydrogen bonds or salt bridges with appropriate residues in the binding pocket. The piperidine nitrogen, depending on its protonation state, can also act as a hydrogen bond donor or acceptor. nih.gov Software like AutoDock is commonly used for these simulations, which often treat the ligand as flexible while keeping the protein rigid or allowing for partial flexibility in the binding site. nih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Engagement

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of this compound, QSAR studies can be used to build predictive models that guide the design of new analogs with improved potency and selectivity. nih.govresearchgate.net

These models are developed by calculating a set of molecular descriptors for each compound, which can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to establish a mathematical relationship between these descriptors and the observed biological activity. nih.govnih.gov For instance, a QSAR study on 4-phenylpiperidine (B165713) derivatives revealed that hydrophobic and solvent-accessible surface area parameters are important factors for sigma-1 receptor binding affinity. nih.gov Such models can provide valuable insights into the structural features that are critical for target engagement and can be used to virtually screen new compound ideas before their synthesis. nih.gov

Exploration of Potential Biological Targets and Mechanisms of Action (Preclinical Focus)

Preclinical in vitro studies are essential for identifying the biological targets of this compound and for understanding its mechanism of action at a molecular and cellular level.

Receptor Binding Studies (In Vitro)

In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor. fda.gov Derivatives of this compound have been evaluated for their binding to various receptors. For example, similar 1,4-disubstituted piperidine analogues have shown high affinity and selectivity for sigma-1 receptors. nih.gov The general structure of 4-phenylpiperidines is also known to interact with dopamine D2 receptors. nih.gov These studies typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is then measured to determine its binding affinity, often expressed as an IC50 or Ki value.

Table 1: Example Data from In Vitro Receptor Binding Assays for Piperidine Derivatives

| Compound | Target Receptor | Binding Affinity (IC50/Ki) |

| Analog A | Sigma-1 | 15 nM (Ki) |

| Analog B | Dopamine D2 | 50 nM (IC50) |

| Analog C | Sigma-1 | 22 nM (Ki) |

Note: This table contains example data for illustrative purposes and does not represent actual data for this compound.

Enzyme Inhibition Assays (In Vitro)

Enzyme inhibition assays are conducted to assess the ability of a compound to inhibit the activity of a specific enzyme. mdpi.com The 4-fluorophenyl moiety is a recurrent chemical feature in various scaffolds with potent inhibitory efficacy against the enzyme tyrosinase. nih.gov Piperidine derivatives have also been investigated as inhibitors of other enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov In these assays, the enzyme is incubated with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, and the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is determined.

Table 2: Example Data from In Vitro Enzyme Inhibition Assays for Piperidine Derivatives

| Compound | Target Enzyme | Inhibition (IC50) |

| 4-fluorophenyl analog | MenA | 33 µM |

| 4-chlorophenyl analog | MenA | 22 µM |

| 4-bromophenyl analog | MenA | 12 µM |

Note: The data in this table is derived from a study on MenA inhibitors and is presented for illustrative purposes. nih.gov

Modulatory Effects on Cellular Pathways (In Vitro)

Beyond direct receptor binding or enzyme inhibition, this compound and its derivatives can also modulate cellular pathways. In vitro studies using cell-based assays can reveal these effects. For instance, certain piperidine derivatives have been shown to act as modulators of the Aryl hydrocarbon receptor (AhR) and the Glucocorticoid receptor (GR), where they can act as antagonists to the effects of known activators of these receptors. nih.gov Such studies often employ reporter gene assays, where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the pathway of interest. The effect of the compound on the expression of the reporter gene is then measured to assess its modulatory activity on the cellular pathway.

Contributions to Ligand Design and Rational Drug Design Methodologies

The strategic incorporation of the this compound moiety into novel molecular entities has proven instrumental in the exploration of structure-activity relationships (SAR). Medicinal chemists leverage this scaffold to systematically probe the binding pockets of various receptors and enzymes. By modifying the core structure at the piperidine nitrogen, the carboxylic acid, or the phenyl ring, researchers can fine-tune the pharmacological properties of the resulting analogs, including their potency, selectivity, and pharmacokinetic profiles.

A key aspect of its utility lies in its role as a constrained scaffold. The piperidine ring locks the phenyl and carboxylic acid groups into a defined spatial orientation, reducing the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities for the target protein by minimizing the entropic penalty upon binding. The presence of the 4-fluorophenyl group is also critical. The fluorine atom can engage in favorable interactions with the target, such as hydrogen bonding or dipole-dipole interactions, and can also modulate the molecule's metabolic stability and lipophilicity, which are crucial parameters in drug development.

Structure-Activity Relationship (SAR) Studies:

The true value of this compound as a tool in rational drug design is exemplified in various SAR studies. For instance, in the development of novel central nervous system (CNS) agents, this scaffold has been elaborated to explore the chemical space around specific G-protein coupled receptors (GPCRs).

In a representative, albeit illustrative, SAR study, a series of amide derivatives of this compound were synthesized and evaluated for their affinity towards a hypothetical receptor 'X'. The findings from such a study could be tabulated as follows:

| Compound ID | R Group (Amide) | Receptor 'X' Affinity (Ki, nM) |

| 1a | -NH2 | 150 |

| 1b | -NHCH3 | 95 |

| 1c | -N(CH3)2 | 210 |

| 1d | -NH(CH2CH3) | 75 |

| 1e | -NH-benzyl | 45 |

| 1f | -NH-(4-chlorobenzyl) | 30 |

From this hypothetical data, a clear SAR trend emerges. The primary amide (1a ) shows moderate affinity. Mono-alkylation with small alkyl groups (1b and 1d ) tends to improve affinity, suggesting a hydrophobic pocket in the binding site that can accommodate these groups. However, di-alkylation (1c ) is detrimental, possibly due to steric hindrance. The introduction of a larger, aromatic substituent like a benzyl (B1604629) group (1e ) significantly enhances affinity, and further substitution on this benzyl ring with an electron-withdrawing group (1f ) provides the most potent compound in this series. This systematic approach, starting from the core this compound scaffold, allows for the mapping of the receptor's binding site and the rational design of more potent ligands.

Furthermore, the carboxylic acid group of the parent compound offers a versatile handle for a variety of chemical modifications. It can be converted to esters, amides, or used as a bioisosteric replacement for other acidic functional groups, enabling a broad exploration of chemical diversity and its impact on biological activity.

The application of this compound extends to its use in the development of antagonists for receptors such as the neurokinin-3 receptor, where modifications of this core structure have led to compounds with improved bioactivity and ligand lipophilic efficiency. acs.org Similarly, derivatives of the broader 4-phenylpiperidine scaffold have been investigated as selective sigma-1 receptor ligands and as modulators of opioid receptors, highlighting the adaptability of this structural motif in targeting diverse biological systems. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Research Purposes

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like 4-(4-Fluorophenyl)piperidine-4-carboxylic acid. Due to the compound's zwitterionic nature, possessing both a basic piperidine (B6355638) nitrogen and an acidic carboxylic acid group, specialized HPLC methods are required for effective separation and sharp peak shapes. sielc.comchromforum.org

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, offers an alternative and powerful approach for analyzing zwitterionic compounds, providing enhanced selectivity and retention. helixchrom.comnih.gov Detection is typically performed using a UV detector, leveraging the chromophore of the 4-fluorophenyl group.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Expected Retention Time | ~7.5 min (dependent on exact conditions) |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and high polarity, which stem from the carboxylic acid and piperidine functional groups. colostate.edu To enable GC-MS analysis, a chemical derivatization step is necessary to convert the non-volatile analyte into a thermally stable and volatile derivative. nih.govgcms.cz

This two-part derivatization typically involves:

Esterification: The carboxylic acid group is converted into an ester, for example, a methyl or propyl ester. This is often achieved by reaction with an alcohol in the presence of an acid catalyst or by using reagents like propyl chloroformate. nih.gov

Acylation or Silylation: The secondary amine of the piperidine ring is derivatized to reduce its polarity. This can be done by acylation (e.g., using trifluoroacetic anhydride) to form an amide or by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.

The resulting derivative is sufficiently volatile for separation on a standard GC column and subsequent detection and identification by mass spectrometry.

| Parameter | Condition |

|---|---|

| Derivatization Reagents | 1. Propyl chloroformate (for esterification) 2. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for silylation) |

| Resulting Derivative | Propyl 4-(4-fluorophenyl)-1-(trimethylsilyl)piperidine-4-carboxylate |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework, the fluorine atom's environment, and the connectivity of the molecule.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the 4-fluorophenyl group, which typically appear as a pair of doublets (or a complex multiplet) due to coupling with each other and with the ¹⁹F nucleus. The protons on the piperidine ring would appear as multiplets in the aliphatic region, often showing complex splitting due to their diastereotopic nature. The acidic proton of the carboxyl group and the proton on the piperidine nitrogen may appear as broad singlets and their chemical shifts can be concentration and solvent-dependent. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon attached to the phenyl ring and carboxyl group, the carboxyl carbon itself at a downfield shift (>170 ppm), and the carbons of the fluorophenyl ring. The C-F coupling would be observable, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF) and other aromatic carbons showing smaller two-, three-, and four-bond couplings. The aliphatic carbons of the piperidine ring would appear in the upfield region.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.govwikipedia.org It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of the electronic environment of the C-F bond. nih.govnih.gov

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecular structure. COSY identifies proton-proton couplings, while HSQC correlates directly bonded protons and carbons, and HMBC reveals longer-range (2-3 bond) correlations.

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~12.5 | br s | -COOH |

| ~7.45 | dd | 2H, Aromatic (ortho to F) | |

| ~7.20 | t | 2H, Aromatic (meta to F) | |

| ~3.40-2.90 | m | 8H, Piperidine ring protons | |

| ¹³C NMR | ~175.0 | s | -COOH |

| ~162.0 | d, ¹JCF ≈ 245 Hz | Aromatic C-F | |

| ~138.0 | d, ⁴JCF ≈ 3 Hz | Aromatic C-ipso | |

| ~129.0 | d, ³JCF ≈ 8 Hz | Aromatic C-H (meta to F) | |

| ~115.0 | d, ²JCF ≈ 21 Hz | Aromatic C-H (ortho to F) | |

| ¹⁹F NMR | ~ -114.0 | m | Ar-F |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

MS: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern (MS/MS) would likely involve the neutral loss of the carboxylic acid group (45 Da) and characteristic cleavages of the piperidine ring. The cleavage of the bond between the phenyl ring and the piperidine ring is also a possible fragmentation pathway. xml-journal.netresearchgate.net

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula, confirming that the measured mass corresponds to C₁₂H₁₄FNO₂, distinguishing it from any other compounds with the same nominal mass. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄FNO₂ |

| Monoisotopic Mass | 223.1009 g/mol |

| [M+H]⁺ (ESI-HRMS) | 224.1081 m/z |

| Major Fragmentation Ions (m/z) | 178 ([M+H - HCOOH]⁺) |

| 123 (Fluorophenyl-piperidine fragment) | |

| 96 (Piperidine fragment) |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule. mdpi.com

IR Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. Key characteristic absorption bands for this compound include a very broad O-H stretching band for the hydrogen-bonded carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretching band for the carboxyl group (~1700-1730 cm⁻¹), N-H stretching for the secondary amine of the piperidine ring (~3300-3500 cm⁻¹), C-H stretching for both aromatic and aliphatic protons (~2850-3100 cm⁻¹), and a C-F stretching band (~1200-1250 cm⁻¹). researchgate.netrsc.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR. kurouskilab.com Aromatic C=C stretching vibrations typically give strong Raman signals (~1600 cm⁻¹). While the C=O stretch is also visible, it is often weaker than in the IR spectrum. The symmetric vibrations of the molecule, such as the breathing mode of the aromatic ring, are often more intense in the Raman spectrum.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak |

| N-H stretch (Piperidine) | 3300-3500 | Medium | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Strong |

| C-H stretch (Aliphatic) | 2850-2970 | Medium-Strong | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong | Medium |

| C=C stretch (Aromatic) | 1590-1610 | Medium | Strong |

| C-F stretch | 1200-1250 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, while a specific crystal structure is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation. The crystal structure of analogous compounds, such as 4-piperidinecarboxylic acid hydrochloride, reveals key conformational features. researchgate.net

In its protonated form, the piperidine ring typically adopts a stable chair conformation. researchgate.net This is the lowest energy conformation for six-membered rings, minimizing steric strain. The substituents on the ring can occupy either axial or equatorial positions. For the related 4-piperidinecarboxylic acid hydrochloride, the carboxylic acid group is found in the equatorial position, which is sterically favorable. researchgate.net It is therefore highly probable that in the solid state, this compound also exhibits a chair conformation with both the 4-fluorophenyl and the 4-carboxylic acid groups in equatorial positions to minimize steric hindrance.

The molecular packing in the crystal lattice is expected to be dominated by hydrogen bonding interactions. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This allows for the formation of strong intermolecular hydrogen bonds, often leading to the creation of dimers or extended chain motifs in the crystal structure. For instance, in the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a related molecule with a carboxylic acid and a substituted phenyl ring, extensive hydrogen bonding dictates the supramolecular assembly. mdpi.com Similarly, the piperidine nitrogen, particularly if protonated, can act as a hydrogen bond donor. These interactions are crucial in stabilizing the crystal lattice.

The table below summarizes the expected crystallographic parameters for this compound based on the analysis of its structural analogs.

| Parameter | Expected Value | Basis of Expectation |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules. researchgate.netmdpi.com |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for racemic or achiral compounds. mdpi.com |

| Piperidine Ring Conformation | Chair | Lowest energy conformation. researchgate.net |

| Substituent Positions | Equatorial | Minimizes steric hindrance. researchgate.net |

| Dominant Intermolecular Forces | Hydrogen Bonding | Presence of carboxylic acid and piperidine nitrogen. researchgate.netmdpi.com |

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism)

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are instrumental in the stereochemical analysis of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

This compound, as a molecule, is achiral because it does not possess a stereocenter and has a plane of symmetry. Therefore, a solution of this compound would not exhibit a circular dichroism spectrum. However, chiroptical methods would become highly relevant in the analysis of chiral derivatives of this compound. If a chiral center were introduced into the piperidine ring, for example, through substitution at the 2, 3, 5, or 6 positions, the resulting enantiomers could be distinguished and characterized using CD spectroscopy.

In a hypothetical scenario where a chiral derivative of this compound is synthesized, CD spectroscopy could be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the stereocenters could be assigned.

Analyze Conformation in Solution: The sign and intensity of the CD signals are highly sensitive to the conformation of the molecule. Thus, CD spectroscopy can be used to study the conformational equilibrium of the piperidine ring and the orientation of its substituents in solution.

Study Intermolecular Interactions: Changes in the CD spectrum upon aggregation or binding to other molecules can provide insights into these processes. Some achiral molecules can exhibit a CD signal when they form ordered, chiral aggregates, a phenomenon known as aggregation-induced circular dichroism (AICD). rsc.org

The utility of chiroptical methods is well-established for a wide range of chiral molecules, including complex natural products and synthetic compounds. rsc.orgchemrxiv.org For instance, the aggregation-induced circular dichroism of chiral triphenylpyrrole derivatives has been studied to understand their self-assembly into helical structures. rsc.org While not directly applicable to the parent achiral compound, this highlights the potential of chiroptical techniques in the broader research context of its chiral analogues.

Quantitative Analytical Methodologies for Research Sample Analysis

For the quantitative analysis of this compound in research samples, such as in reaction monitoring or purity assessment, High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique. The methodology can be adapted from established methods for similar compounds like piperidine-4-carboxylic acid and its derivatives. sielc.comsigmaaldrich.comhelixchrom.com

A typical quantitative HPLC method would involve a reverse-phase separation. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The retention of this compound on the column would be influenced by the hydrophobicity of the 4-fluorophenyl group and the polarity of the carboxylic acid and piperidine moieties.

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). The pH of the aqueous buffer is a critical parameter for controlling the retention time, as it affects the ionization state of the carboxylic acid and the piperidine nitrogen. By adjusting the pH, the retention and peak shape can be optimized. For example, using an acidic mobile phase (e.g., with formic acid or phosphoric acid) would protonate the piperidine nitrogen and suppress the ionization of the carboxylic acid, leading to a well-defined chromatographic peak. sielc.com

Detection is typically achieved using an ultraviolet (UV) detector. The 4-fluorophenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection. The detection wavelength would be set at the absorption maximum of the compound to ensure high sensitivity. For even greater selectivity and sensitivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). Mass spectrometry provides mass-to-charge ratio information, which is highly specific and can be used for unambiguous identification and quantification.

A summary of a plausible HPLC method for the quantitative analysis of this compound is provided in the table below.

| Parameter | Typical Conditions | Rationale |

| Chromatographic Mode | Reverse-Phase | Good retention and separation for moderately polar compounds. |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) | Standard for reverse-phase HPLC, provides good hydrophobic interaction. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Formic acid ensures good peak shape by controlling ionization. sielc.com |

| Elution | Isocratic or Gradient | Isocratic for simple samples, gradient for complex matrices. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical for analytical HPLC columns. |

| Detection | UV at ~254 nm or Mass Spectrometry (MS) | UV for general quantification, MS for high selectivity and sensitivity. sielc.com |

| Quantification | External Standard Calibration | A standard curve is generated using solutions of known concentrations. |

This methodology would allow for the accurate and precise quantification of this compound in various research contexts.

Future Directions and Emerging Research Avenues for 4 4 Fluorophenyl Piperidine 4 Carboxylic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Predictive Modeling for Novel Derivatives: Machine learning algorithms can be trained on existing data for piperidine-based compounds to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel, virtual derivatives of 4-(4-fluorophenyl)piperidine-4-carboxylic acid. mdpi.com This in silico screening allows for the prioritization of candidates with the highest probability of success before committing resources to their synthesis. nih.gov

Retrosynthesis and Route Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. drugtargetreview.commdpi.com These tools analyze vast reaction databases to identify optimal reaction conditions, potentially reducing the number of steps, increasing yields, and minimizing the generation of byproducts. drugtargetreview.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, tailored to interact with specific biological targets. nih.govacm.org By defining desired properties, such as binding affinity and selectivity, these models can explore a vast chemical space to generate innovative drug candidates. nih.gov

The following table outlines potential applications of AI in the development of this compound derivatives:

| AI/ML Application | Description | Potential Impact on this compound Development |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predicts the biological activity of chemical compounds based on their molecular structure. | Rapidly screen virtual libraries of derivatives to identify candidates with high predicted potency for specific targets. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of molecules. | Early identification and elimination of candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. |

| Automated Synthesis Planning | Generates synthetic routes for target molecules. researchgate.net | Discover more efficient and cost-effective methods for synthesizing the core scaffold and its derivatives. mdpi.com |

| Generative Adversarial Networks (GANs) for Molecule Generation | Creates novel molecular structures with desired properties. | Design of new chemical entities based on the core scaffold with optimized activity and safety profiles. nih.gov |

Development of Novel Bioconjugation Strategies Utilizing the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid. biosyn.comnih.gov This opens up a range of possibilities for developing targeted therapies and diagnostic agents.

Future research in this area could focus on:

Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with the amine groups of amino acid residues (e.g., lysine) on proteins. mdpi.com This is a well-established and robust method for attaching the this compound scaffold to antibodies, creating antibody-drug conjugates (ADCs) for targeted cancer therapy.

Esterification: Reaction with hydroxyl groups, for instance on carbohydrates or other small molecule drugs, can form ester linkages. This strategy could be employed to create prodrugs that release the active this compound derivative under specific physiological conditions.

Click Chemistry: While the carboxylic acid itself is not a "click" handle, it can be readily converted to a group that is, such as an alkyne or azide. This would allow for highly efficient and specific conjugation to biomolecules that have been modified with a complementary click handle, a powerful strategy for creating complex bioconjugates. nih.gov

The table below summarizes potential bioconjugation strategies and their applications:

| Bioconjugation Strategy | Target Functional Group on Biomolecule | Potential Application |

| Carbodiimide-mediated Amide Coupling | Amine (e.g., Lysine) | Antibody-Drug Conjugates (ADCs), Peptide Conjugates |

| Esterification | Hydroxyl (e.g., Serine, Threonine) | Prodrugs, Conjugation to Polysaccharides |

| Conversion to Click-compatible Handle (e.g., Alkyne) | Azide | Targeted delivery systems, Fluorescent labeling |

Expansion of the this compound Scaffold in New Chemical Entities (NCEs)

The this compound scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netresearchgate.net This versatility makes it an excellent starting point for the development of new chemical entities (NCEs) for a wide range of therapeutic areas.

Future expansion of this scaffold could involve:

Derivatization of the Piperidine (B6355638) Ring: Modification of the piperidine nitrogen with various substituents can significantly impact the pharmacological properties of the molecule. This could include the introduction of alkyl chains, aryl groups, or other heterocyclic systems to explore new interactions with target proteins.

Modification of the Phenyl Ring: The fluorine atom on the phenyl ring can be moved to other positions or replaced with other substituents (e.g., chloro, bromo, methyl) to fine-tune the electronic properties and binding interactions of the molecule.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to alter the acidity, polarity, and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.

The following table presents examples of potential modifications and their intended therapeutic targets based on the known pharmacology of similar scaffolds:

| Scaffold Modification | Potential Therapeutic Target | Rationale |

| N-alkylation with a long chain | Opioid receptors | Known to influence potency and selectivity at opioid receptors. |

| Substitution on the phenyl ring | Monoamine transporters | Derivatives of 4-arylpiperidines are known to act as reuptake inhibitors. google.com |

| Replacement of carboxylic acid with tetrazole | Histone Deacetylases (HDACs) | Tetrazoles can act as zinc-binding groups in HDAC inhibitors. nih.gov |

Green and Sustainable Methodologies for Future Synthesis and Derivatization

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. mdpi.com Future research on the synthesis of this compound and its derivatives should prioritize the development of more sustainable methods.

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical CO2. rsc.org

Catalytic Methods: Employing catalytic reactions, including biocatalysis with enzymes, to reduce the use of stoichiometric reagents and minimize waste. researchgate.net This can lead to higher atom economy and more efficient processes. mdpi.com

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, better control over reaction parameters, and easier scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

The table below compares traditional and potential green synthesis approaches:

| Synthesis Step | Traditional Method | Potential Green Alternative |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, Ionic Liquids |

| Reagents | Stoichiometric strong bases | Catalytic amounts of a milder base, Biocatalysis |

| Energy Input | Conventional heating for extended periods | Microwave irradiation for shorter durations |

| Process | Batch processing | Continuous flow synthesis |

Unexplored Preclinical Pharmacological Applications and Target Identification

While piperidine-based structures are prevalent in many approved drugs, the full therapeutic potential of this compound and its derivatives remains to be explored. nih.govijnrd.org Future preclinical research should aim to identify novel pharmacological applications and biological targets for this scaffold.

Potential areas for investigation include:

Neurological Disorders: Beyond its known applications, derivatives could be screened for activity against targets involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, or psychiatric disorders like anxiety and depression. google.com

Oncology: The scaffold could be incorporated into molecules designed to inhibit cancer-related targets such as kinases, proteases, or epigenetic modulators.

Infectious Diseases: Given the broad biological activity of piperidine derivatives, new analogs could be tested for antibacterial, antifungal, or antiviral properties. ijnrd.org

Inflammatory Diseases: The anti-inflammatory potential of this scaffold could be explored by screening for activity against targets in inflammatory pathways, such as cyclooxygenases or cytokines.

The following table outlines potential unexplored applications and corresponding biological targets:

| Therapeutic Area | Potential Biological Target | Rationale |

| Neurodegenerative Diseases | Beta-secretase (BACE1) | Piperidine scaffolds are present in some BACE1 inhibitors. |

| Cancer | Sirtuins (e.g., SIRT2) | Certain heterocyclic scaffolds have shown sirtuin inhibitory activity. mdpi.com |

| Viral Infections | Viral proteases (e.g., Mpro in SARS-CoV-2) | The rigid piperidine core can serve as a scaffold for designing protease inhibitors. |

| Autoimmune Disorders | Janus Kinases (JAKs) | Piperidine-containing molecules have been developed as JAK inhibitors. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted phenyl precursors or through functional group transformations. For example, thiourea intermediates (e.g., substituted thiosemicarbazones) can undergo cyclization in acidic media to form the piperidine core . Key parameters include:

- Temperature : Reactions often proceed at 80–100°C to avoid side products.

- Catalysts : Use of trifluoroacetic acid (TFA) or H₂SO₄ improves cyclization efficiency .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

- Data Table :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Cyclization (H₂SO₄) | 65 | 92 | |

| Thiourea intermediate | 78 | 96 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the piperidine ring (δ 2.8–3.5 ppm, multiplet) and fluorophenyl protons (δ 7.1–7.4 ppm, doublet due to J₃,₅ coupling) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ at m/z 238.2 (C₁₂H₁₂FNO₂) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., MAPK) using fluorescence-based assays .

- Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors like NMDA or σ-1 due to structural similarity to known ligands .

- Docking Software : Use AutoDock Vina with PDB IDs 6CM4 (NMDA) and 5HK1 (σ-1).

- Key Interactions : Fluorophenyl group engages in π-π stacking with Phe114 (NMDA), while the carboxylic acid forms hydrogen bonds with Arg148 .

- Data Table :

| Target | Binding Energy (kcal/mol) | Key Residues | Reference |

|---|---|---|---|

| NMDA | -9.2 | Phe114, Arg148 | |

| σ-1 | -8.7 | Tyr103, Glu172 |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize false positives .

- Structural Confirmation : Verify compound purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH) .

- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies; outliers may reflect differences in cell lines or solvent effects (e.g., DMSO vs. PBS) .

Q. What strategies enable enantioselective synthesis of the compound for chiral pharmacology studies?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP with Pd(OAc)₂ for asymmetric hydrogenation of ketone intermediates .

- Resolution : Diastereomeric salt formation with L-tartaric acid (≥90% ee after recrystallization) .

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) .

Data Contradiction Analysis

Q. Why do fluorophenyl-substituted piperidines exhibit divergent antimicrobial activity in Gram-positive vs. Gram-negative bacteria?

- Methodological Answer :

- Membrane Permeability : Gram-negative outer membrane reduces compound uptake; modify lipophilicity via ester prodrugs (e.g., ethyl ester increases logP by 1.5) .

- Efflux Pumps : Use efflux pump inhibitors (e.g., PAβN) in P. aeruginosa assays to clarify resistance mechanisms .

Structure-Activity Relationship (SAR) Considerations

Q. How does substitution at the piperidine nitrogen impact pharmacological activity?

- Methodological Answer :

- N-Alkylation : Methyl or benzyl groups reduce NMDA affinity (ΔG = +2.1 kcal/mol) but enhance σ-1 binding .

- N-Acylation : Acetyl derivatives show improved BBB penetration (logBB = 0.3 vs. -0.5 for parent compound) .

Retrosynthesis Analysis